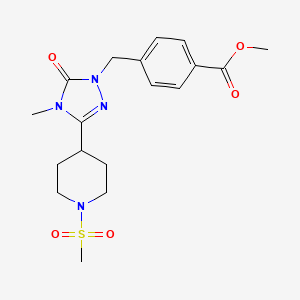

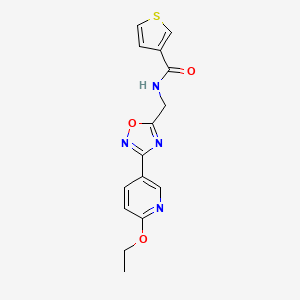

![molecular formula C18H20N6O2 B2807216 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-35-6](/img/structure/B2807216.png)

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, making it an important target for cancer therapy.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with 3-(phenylamino)propylamine, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product.

Starting Materials

2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid, 3-(phenylamino)propylamine, Acetic anhydride, Oxidizing agent (e.g. hydrogen peroxide)

Reaction

Step 1: Condensation of 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with 3-(phenylamino)propylamine in the presence of a coupling agent (e.g. EDC, HOBt) to form the corresponding amide., Step 2: Cyclization of the amide with acetic anhydride in the presence of a Lewis acid catalyst (e.g. BF3) to form the imidazo[2,1-f]purine ring system., Step 3: Oxidation of the resulting intermediate with an oxidizing agent (e.g. hydrogen peroxide) to form the final product, 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Wirkmechanismus

PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione work by blocking the activity of PARP enzymes, which are involved in DNA repair pathways. When PARP is inhibited, cancer cells become more susceptible to DNA damage and cell death. Additionally, PARP inhibitors can enhance the effects of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage caused by these treatments.

Biochemische Und Physiologische Effekte

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models of cancer. In clinical trials, 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown good safety and tolerability profiles, with manageable side effects.

Vorteile Und Einschränkungen Für Laborexperimente

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in cancer biology. However, like all small molecule inhibitors, it has limitations in terms of specificity and off-target effects. Careful experimental design and appropriate controls are necessary to ensure that observed effects are due to PARP inhibition and not other factors.

Zukünftige Richtungen

For 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include further clinical trials to evaluate its efficacy in specific types of cancer, as well as combination therapy with other cancer treatments. Additionally, research is ongoing to identify biomarkers that can predict response to PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which could help guide patient selection for treatment. Finally, continued optimization of PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is necessary to improve their potency, selectivity, and pharmacokinetic properties for use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in preclinical models of cancer, showing promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy and radiation therapy. Clinical trials have also been conducted, with 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showing good safety and tolerability profiles in patients with advanced solid tumors.

Eigenschaften

IUPAC Name |

6-(3-anilinopropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(12)10-6-9-19-13-7-4-3-5-8-13/h3-5,7-8,11,19H,6,9-10H2,1-2H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLILDFMLLIFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)

![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)

![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)

![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)